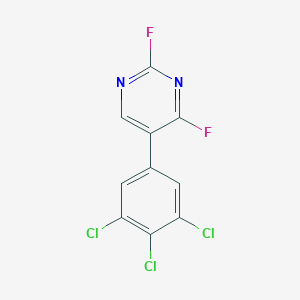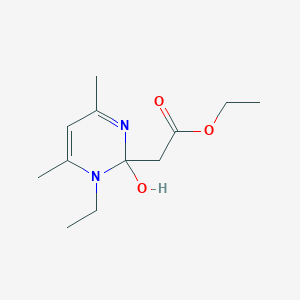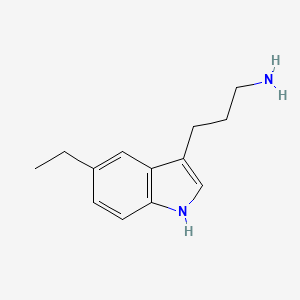
3-(5-ethyl-1H-indol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-ethyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety with an ethyl group at the 5-position and a propan-1-amine chain at the 3-position, making it a unique structure with potential biological significance.
Vorbereitungsmethoden
The synthesis of 3-(5-ethyl-1H-indol-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.
Ethylation: The 5-position of the indole ring is ethylated using ethyl halides under basic conditions.
Formation of Propan-1-amine Chain: The propan-1-amine chain is introduced at the 3-position of the indole ring through a series of reactions involving halogenation and subsequent nucleophilic substitution with an amine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-(5-ethyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying receptor binding and enzyme inhibition.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-ethyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The indole moiety allows it to bind to receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific biological pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(5-ethyl-1H-indol-3-yl)propan-1-amine include other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but without the ethyl group at the 5-position.
Serotonin: A neurotransmitter with an indole core and a hydroxyl group at the 5-position.
Melatonin: A hormone with an indole structure and an acetamide group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other indole derivatives.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
3-(5-ethyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-10-5-6-13-12(8-10)11(9-15-13)4-3-7-14/h5-6,8-9,15H,2-4,7,14H2,1H3 |
InChI-Schlüssel |
MVABPGMLMCYGIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC=C2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


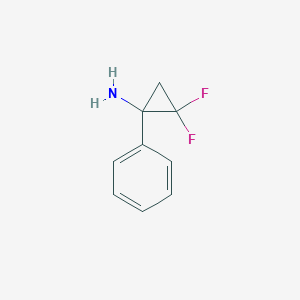
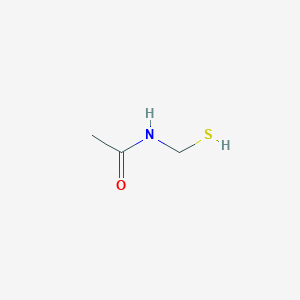

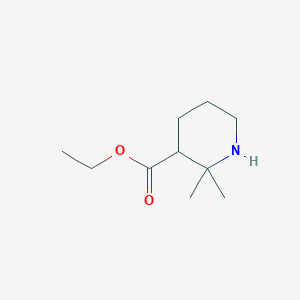
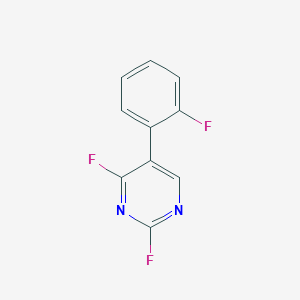
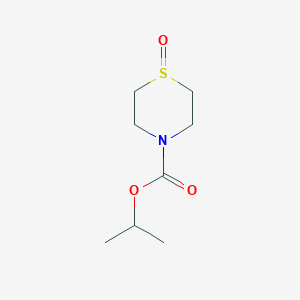
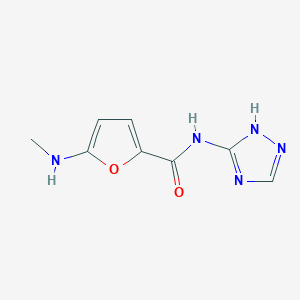

![6-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B15246244.png)
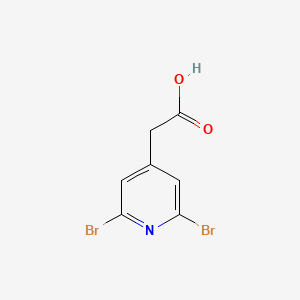
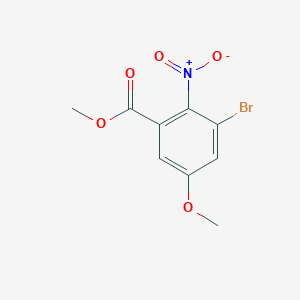
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
